molecular formula C16H11FN2O2 B2737137 N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide CAS No. 320422-31-9

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Cat. No.: B2737137
CAS No.: 320422-31-9
M. Wt: 282.274
InChI Key: VXEYUUJPPYMVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a 1,2-oxazole ring substituted with a 4-fluorophenyl group and a phenyl group, along with a carboxamide functional group. The presence of these substituents imparts specific chemical and biological properties to the molecule, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with benzoyl chloride to form N-(4-fluorophenyl)benzamide. This intermediate is then subjected to cyclization with glyoxylic acid and ammonium acetate to yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound’s structure allows it to interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • N-(4-bromophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
  • N-(4-chlorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Comparison: Compared to similar compounds, N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry, where such modifications can enhance drug efficacy and selectivity .

Biological Activity

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its immunomodulatory effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN2O2C_{16}H_{12}FN_{2}O_{2}, with a molecular weight of approximately 284.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant for enhancing the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

1. Immunomodulatory Effects

Research indicates that oxazole derivatives, including this compound, exhibit notable immunomodulatory properties. A study highlighted that similar compounds can inhibit the humoral immune response and modulate cytokine production. Specifically, compounds in this class have been shown to influence the proliferation of lymphocytes and alter the production of pro-inflammatory cytokines such as TNFα and IL-10 .

Table 1: Immunomodulatory Effects of Oxazole Derivatives

CompoundEffectMechanism
This compoundInhibits humoral immune responseSuppression of TNFα production
5-amino-3-methyl-N-(4-methylphenyl)methyl-1,2-oxazole-4-carboxamideInhibits lymphocyte proliferationModulation of IL-17F and TLR4 levels
5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamideEnhances antibacterial activityRegulation of immune cell subsets

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various microbial strains. Preliminary studies suggest that this compound can inhibit the growth of both gram-positive and gram-negative bacteria as well as certain fungi. Its activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within these organisms .

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

3. Anticancer Potential

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human neuroblastoma and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth .

Case Study: Neuroblastoma Inhibition

In a study investigating its effects on neuroblastoma SH-SY5Y cells, this compound exhibited an IC50 value of 0.025 µM, indicating potent inhibitory activity against this cancer type. Further analysis revealed that the compound activates apoptotic pathways while downregulating anti-apoptotic proteins such as Bcl-xL.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like fluorine enhances its potency by improving binding affinity to biological targets. Modifications to the phenyl rings have also been shown to significantly affect its immunomodulatory and antimicrobial activities .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)18-16(20)15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEYUUJPPYMVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.